1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound that features a benzodioxin ring fused with a piperidine ring, which is further substituted with a methylimidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Substitution with Methylimidazole: The methylimidazole group can be introduced via a nucleophilic substitution reaction using an appropriate methylimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperidine ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylimidazole group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool in biological research to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the brain.
Pathways Involved: The inhibition of cholinesterase enzymes leads to enhanced cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the piperidine and methylimidazole groups.
6-Nitro-1,4-benzodioxane: This compound has a nitro group instead of the piperidine and methylimidazole groups.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its combination of a benzodioxin ring, a piperidine ring, and a methylimidazole group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-12-19-10-14(20)13-6-8-21(9-7-13)18(22)17-11-23-15-4-2-3-5-16(15)24-17/h2-5,10,12-13,17H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXOKUGRTWQVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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